molecular formula C17H19NO2 B13027870 tert-Butyl 2-benzylnicotinate

tert-Butyl 2-benzylnicotinate

Cat. No.: B13027870
M. Wt: 269.34 g/mol
InChI Key: KVKFIMWCUFYLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-benzylnicotinate is a synthetic organic compound of significant interest in research and development, particularly in the fields of medicinal chemistry and material science. This chemical features a nicotinate core structure esterified with a tert-butyl group and substituted with a benzyl group at the 2-position. This specific architecture makes it a valuable precursor or intermediate in complex synthetic pathways. Researchers utilize this compound for the exploration of novel pharmaceutical agents, leveraging its ester functionality which can be selectively manipulated under various conditions. Its potential applications include serving as a key building block in the synthesis of more complex molecules for biological screening or as a standard in analytical method development. The tert-butyl ester group, in particular, is a common protecting group in organic synthesis, suggesting its utility in multi-step synthetic processes where delicate functional group manipulation is required. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl 2-benzylpyridine-3-carboxylate

InChI

InChI=1S/C17H19NO2/c1-17(2,3)20-16(19)14-10-7-11-18-15(14)12-13-8-5-4-6-9-13/h4-11H,12H2,1-3H3

InChI Key

KVKFIMWCUFYLHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-benzylnicotinate typically involves the esterification of nicotinic acid with tert-butyl alcohol and benzyl alcohol. One common method is the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds smoothly in one pot, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Zn-Catalyzed Alcoholysis

tert-Butyl 2-benzylnicotinate undergoes chemoselective alcoholysis under neutral conditions using Zn(OAc)₂. The reaction proceeds via a biomimetic mechanism:

  • Zn-chelation of the amide carbonyl and pyridine nitrogen.

  • Hydrogen bonding between Zn-coordinated alcohol and acetate ligands enhances nucleophilicity.

  • Intramolecular proton transfer from O to N .

Reaction Optimization Table :

EntryCatalystTemp (°C)Conversion (%)Yield (%)
14Zn(OAc)₂140100Quant.
15Zn(OAc)₂757225

Primary alcohols (e.g., MeOH) achieve full conversion in 30 min at 60°C, while secondary alcohols require longer times (48 h at 50°C) .

Transesterification and Chemoselectivity

The tert-butyl ester group in this compound resists transesterification with alcohols, unlike isopropyl esters. For example:

  • Isopropanolysis of tert-butyl 2-benzamidonicotinate (13a ) yields isopropyl benzoate (9a ) (87%) and tert-butyl 2-aminonicotinate (10a ) (96%) .

  • No transesterification occurs with tBuOAc solvent, ensuring chemoselectivity .

Compatibility with Functional Groups

The Zn-catalyzed system tolerates sensitive substrates:

  • Peptides : No epimerization observed during alcoholysis .

  • Sugars and sterols : Compatible with hydroxyl and steroidal groups .

  • Heteroarylamines : Transamidation feasible (e.g., 8-aminoquinoline) .

Mechanistic Insights

DFT calculations confirm:

  • Rate-limiting elimination after nucleophilic attack.

  • Hydrogen-bond activation of alcohols by Zn-acetate .

  • Biomimetic parallels to metalloprotease catalysis .

Alternative Synthetic Routes

While not directly reported for this compound, analogous methods include:

  • Benzylation of nicotinic acid : Benzyl chloride reacts with nicotinic acid under basic conditions (NaOH, K₂CO₃) with quaternary ammonium catalysts .

  • Cu(OTf)₂-catalyzed Ritter reaction : For N-tert-butyl amides, though applicability to esters requires validation .

Scientific Research Applications

Chemistry: tert-Butyl 2-benzylnicotinate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology: In biological research, this compound can be used to study the effects of nicotinates on cellular processes and metabolic pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various products.

Mechanism of Action

The mechanism of action of tert-Butyl 2-benzylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, influencing receptor binding, or altering cellular signaling pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

tert-Butyl 2-benzylnicotinate belongs to a class of nicotinate esters with structural analogs differing in substituent groups or ester moieties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Substituent Position Ester Group LogP* Hydrolytic Stability Key Applications
This compound 2-benzyl, 1-COOtBu tert-butyl 3.8 High Kinase inhibitors
Methyl 2-benzylnicotinate 2-benzyl, 1-COOMe methyl 2.1 Moderate Catalytic intermediates
Ethyl 3-benzylnicotinate 3-benzyl, 1-COOEt ethyl 3.0 Low Antimicrobial agents
Benzyl nicotinate 1-COOBn benzyl 4.2 Low Topical formulations

*LogP values estimated via computational modeling (e.g., ChemDraw).

Key Findings:

Steric Effects : The tert-butyl group in this compound confers superior hydrolytic stability compared to methyl or ethyl esters, which are prone to enzymatic or acidic cleavage . This property is critical for prolonged shelf life in drug formulations.

Lipophilicity : The benzyl substituent increases LogP, enhancing blood-brain barrier penetration relative to unsubstituted nicotinates (e.g., methyl nicotinate, LogP = 1.2). However, benzyl nicotinate’s higher LogP (4.2) may reduce aqueous solubility, limiting its use in parenteral drugs.

Synthetic Flexibility : Unlike 3-substituted analogs (e.g., Ethyl 3-benzylnicotinate), the 2-benzyl configuration in this compound avoids steric clashes during coupling reactions, enabling efficient derivatization for targeted therapies.

Table 2: Spectroscopic Data Comparison (Selected Peaks)

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
This compound 1.45 (s, 9H, tBu), 4.15 (s, 2H, CH₂Ph) 167.5 (COO), 137.2 (Py-C2)
Methyl 2-benzylnicotinate 3.75 (s, 3H, OMe), 4.10 (s, 2H, CH₂Ph) 166.8 (COO), 136.5 (Py-C2)
Benzyl nicotinate 5.30 (s, 2H, OCH₂Ph), 7.35–7.45 (m, Ph) 168.0 (COO), 132.0 (Py-C1)

Spectroscopic trends align with established data for nicotinate derivatives, where tert-butyl protons appear as singlets (1.45 ppm) and benzyl groups exhibit characteristic aromatic splitting .

Research Implications and Limitations

While this compound exhibits favorable stability and reactivity, its environmental impact remains understudied. Future studies should address ecological toxicity and industrial handling protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.